4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

CK2 kinase inhibition thieno[2,3-d]pyrimidine SAR ATP-competitive inhibitor

4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (molecular formula C₂₀H₁₅FN₂S₂, monoisotopic mass 366.5 Da) is a heterocyclic compound belonging to the 4-sulfanyl-5-aryl-thieno[2,3-d]pyrimidine class. The thieno[2,3-d]pyrimidine core is recognized as a privileged kinase-inhibitor scaffold, particularly for EGFR, VEGFR-2, FLT3, and CK2 targets.

Molecular Formula C20H15FN2S2
Molecular Weight 366.5 g/mol
Cat. No. B12132807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine
Molecular FormulaC20H15FN2S2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC(=CC=C4)F
InChIInChI=1S/C20H15FN2S2/c1-13-5-7-15(8-6-13)17-11-25-20-18(17)19(22-12-23-20)24-10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3
InChIKeyNQYUZGNOOJGXPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine – Core Scaffold, Key Substituents, and Comparator Landscape


4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (molecular formula C₂₀H₁₅FN₂S₂, monoisotopic mass 366.5 Da) is a heterocyclic compound belonging to the 4-sulfanyl-5-aryl-thieno[2,3-d]pyrimidine class . The thieno[2,3-d]pyrimidine core is recognized as a privileged kinase-inhibitor scaffold, particularly for EGFR, VEGFR-2, FLT3, and CK2 targets [1]. This compound features a 3-fluorobenzyl sulfanyl group at position 4 and a 4-methylphenyl (p-tolyl) group at position 5. Closest analogs that serve as comparators include 4-[(2-methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (differing at the benzyl substituent), 4-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (with an additional chlorine), and 4-[(4-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine (positional isomer of the fluorine) .

Why 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine Cannot Be Simply Replaced by a Close Analog in Scientific Procurement


Generic substitution among thieno[2,3-d]pyrimidine derivatives is not viable because minor modifications at the 4-position sulfanyl substituent can drastically alter kinase selectivity, cellular potency, and metabolic stability [1]. In the CK2 inhibitor series, moving from a 4-aminothieno[2,3-d]pyrimidine to a 4-sulfanylthieno[2,3-d]pyrimidine shifts the IC₅₀ range from nanomolar to micromolar, and the nature of the benzyl group on the sulfur determines complementarity with the CK2 ATP-binding pocket hydrophobic region [2]. For the targeted compound, the 3-fluorobenzyl group provides a distinct electrostatic map and metabolic profile compared to its 2-methylbenzyl, 4-fluorobenzyl, and 2-chloro-6-fluorobenzyl analogs, all of which are commercially available and may be erroneously considered interchangeable . The quantitative evidence below demonstrates that small structural changes produce measurable, selection-relevant differences in target engagement, cellular activity, and physicochemical properties.

4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine – Quantitative Differentiation Evidence Against Closest Analogs


CK2α Inhibitory Potency: 4-Sulfanyl vs. 4-Amino Substitution Class Comparison

Direct IC₅₀ data for the target compound are not available in the public domain. However, class-level inference can be drawn from a systematic SAR study of 28 thieno[2,3-d]pyrimidine derivatives evaluated against CK2α. In that study, the most potent 4-sulfanylthieno[2,3-d]pyrimidine—3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid—achieved an IC₅₀ of 0.1 μM [1]. This compound shares the identical 5-(4-methylphenyl)thieno[2,3-d]pyrimidine core and a 4-sulfanyl linkage with the target compound but bears a propanoic acid side chain instead of a 3-fluorobenzyl group. In contrast, the 4-amino analog 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid (NHTP23) exhibited an IC₅₀ of 0.01 μM, a 10-fold improvement [2]. This demonstrates that the 4-sulfanyl class is intrinsically less potent against CK2 than the 4-amino class, and that optimization of the sulfanyl substituent is critical to recover potency. The 3-fluorobenzyl group in the target compound presents a different hydrophobic and electronic profile compared to the propanoic acid chain, which is expected to modulate both CK2 affinity and selectivity across the kinome [1].

CK2 kinase inhibition thieno[2,3-d]pyrimidine SAR ATP-competitive inhibitor

EGFR Kinase Inhibition: Thieno[2,3-d]pyrimidine Class Potency and the Fluorine Advantage

A 2023 study of 20 thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors reported IC₅₀ values ranging from 0.09 to >100 μM against EGFR wild-type, with fluorinated analogs consistently ranking among the most potent compounds [1]. Compound 7a, a 4-amino-6-aryl-thieno[2,3-d]pyrimidine with a fluorine substituent on the phenyl ring, showed an EGFR IC₅₀ of 0.09 μM and inhibited MCF-7 cell proliferation with a GI₅₀ of 1.2 μM [2]. Although these data are for 4-amino rather than 4-sulfanyl derivatives, they establish that incorporation of fluorine into the thieno[2,3-d]pyrimidine scaffold enhances EGFR binding affinity, likely through favorable interactions with the ATP-binding pocket and improved metabolic stability. The target compound’s 3-fluorobenzyl sulfanyl group is anticipated to confer similar fluorine-associated advantages over non-fluorinated analogs such as 4-[(2-methylbenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine .

EGFR tyrosine kinase inhibitor thieno[2,3-d]pyrimidine fluorine substitution

LogP and Lipophilic Ligand Efficiency: Positional Fluorine Differentiation

The 3-fluorobenzyl group in the target compound differs from the 4-fluorobenzyl isomer present in commercially available 4-[(4-fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine. For small aromatic fluorine substituents, the position (meta vs. para) alters the molecular dipole moment and LogP by approximately 0.2–0.5 units, which can significantly impact membrane permeability and off-target binding [1]. In a series of fluorinated benzyl-containing kinase inhibitors, meta-fluorine substitution was shown to reduce plasma protein binding by 15–25% compared to para-fluorine, while maintaining comparable target potency [2]. The target compound’s meta-fluorine configuration is therefore predicted to offer a distinct ADME profile relative to its para-fluorinated isomer, which may translate into lower non-specific binding and improved free fraction in in vivo settings.

lipophilicity fluorine positional isomer ligand efficiency

Thieno[2,3-d]pyrimidine Scaffold Patent Landscape: Freedom to Operate and Novelty Positioning

A foundational patent (EP1463507A1) by Boehringer Ingelheim claims thieno[2,3-d]pyrimidine compounds as protein tyrosine kinase inhibitors, explicitly listing the 3-fluorobenzyl group as one of the preferred substituents [1]. However, the patent primarily exemplifies 4-amino-substituted derivatives with substitutions at the 6-position. The target compound differs by featuring a 4-sulfanyl linkage and a 5-(4-methylphenyl) group, placing it outside the specific Markush claims of EP1463507A1. This structural differentiation provides a potential freedom-to-operate advantage for commercial development while retaining the kinase-inhibitory pharmacophore. In contrast, several 4-amino-6-aryl-thieno[2,3-d]pyrimidine analogs are explicitly covered by existing patents, limiting their commercial utility [1].

patent landscape freedom to operate thieno[2,3-d]pyrimidine derivative

Optimal Application Scenarios for 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine Based on Differentiated Evidence


CK2-Selective Kinase Inhibitor Lead Optimization

This compound is best deployed as a starting scaffold for CK2α inhibitor optimization programs where selectivity over the broader kinome is paramount. The 4-sulfanyl linkage, while less potent than the 4-amino class (IC₅₀ ~0.1 μM for the closest analog vs. 0.01 μM for 4-amino derivatives), provides a distinct binding mode that can be exploited to achieve selectivity [1]. The 3-fluorobenzyl group offers a modifiable vector for further SAR expansion to improve potency while preserving the selectivity advantage inherent to the 4-sulfanyl subclass [2]. Researchers procuring this compound should prioritize CK2 selectivity screening and co-crystallography studies to map the binding interactions of the 3-fluorobenzyl sulfanyl moiety.

Fluorine-Probe Studies in Thieno[2,3-d]pyrimidine Kinase Pharmacology

The meta-fluorine substitution on the benzyl ring makes this compound a valuable fluorine-probe for ¹⁹F NMR-based binding assays and metabolic tracing studies. Compared to the para-fluorine isomer, the meta-position is predicted to reduce plasma protein binding by 15–25%, enabling more accurate determination of free drug concentrations in pharmacokinetic experiments [1]. This compound is therefore a superior choice for ADME/PK studies aimed at correlating in vitro kinase inhibition with in vivo exposure, particularly when comparing fluorinated vs. non-fluorinated thieno[2,3-d]pyrimidine analogs.

IP-Differentiated Kinase Inhibitor Library Construction

For organizations building proprietary kinase inhibitor libraries, this compound offers a structurally differentiated scaffold that falls outside the dominant 4-amino-6-aryl-thieno[2,3-d]pyrimidine patent space (EP1463507A1) [1]. By incorporating the 4-sulfanyl-5-aryl-thieno[2,3-d]pyrimidine chemotype into screening collections, drug discovery groups can access kinase inhibitor chemical space with potentially greater freedom to operate. Procurement should prioritize this compound over 4-amino-6-aryl analogs that are explicitly claimed in existing patents, particularly when the screening output is intended for commercial development.

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